molecular formula C9H16ClNO4S B2892279 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 877964-32-4

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2892279
CAS No.: 877964-32-4
M. Wt: 269.74
InChI Key: VPLVJJBODXVKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dioxidotetrahydrothienyl moiety, and a methoxyethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothienyl moiety: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyethyl group: This step involves the reaction of the intermediate with 2-methoxyethylamine under controlled conditions.

    Formation of the acetamide backbone: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothienyl moiety back to its tetrahydrothiophene form.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Therapeutic Effects: The compound may exert its effects through modulation of signaling pathways, induction of apoptosis, or inhibition of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-ethoxyethyl)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

    2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-hydroxyethyl)acetamide: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-15-4-3-11(9(12)6-10)8-2-5-16(13,14)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLVJJBODXVKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCS(=O)(=O)C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.